1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester
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Overview
Description
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes both acetylphenyl and phenyl groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the acetylphenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the diethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- 1h-pyrazole-3,4-dicarboxylic Acid, 1-phenyl-, Diethyl Ester
- 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-methylphenyl)-5-phenyl-, Diethyl Ester
Uniqueness
The presence of the acetylphenyl group in 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetylphenyl)-5-phenyl-, Diethyl Ester distinguishes it from other similar compounds. This unique structural feature might confer specific chemical reactivity or biological activity, making it a compound of interest for further study.
Properties
CAS No. |
96722-90-6 |
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Molecular Formula |
C23H22N2O5 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
diethyl 1-(4-acetylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-22(27)19-20(23(28)30-5-2)24-25(21(19)17-9-7-6-8-10-17)18-13-11-16(12-14-18)15(3)26/h6-14H,4-5H2,1-3H3 |
InChI Key |
NHYSDFIREMUTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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